Hidrametilnona

Descripción general

Descripción

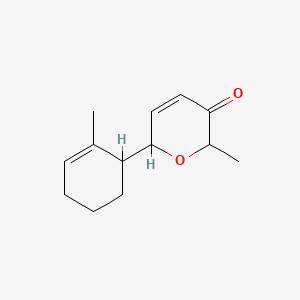

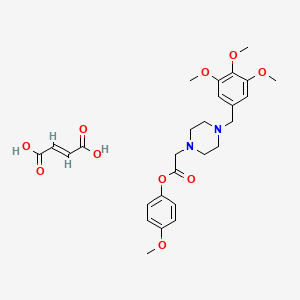

El hidrametilnon es un compuesto organofluorado conocido por su uso como insecticida. Pertenece a la clase química de las aminohidrazonas trifluorometiladas y se utiliza principalmente para controlar insectos dañinos para los humanos, como hormigas y cucarachas . El compuesto funciona inhibiendo el complejo III en la membrana interna mitocondrial, lo que lleva a la detención de la fosforilación oxidativa .

Aplicaciones Científicas De Investigación

El hidrametilnon tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar los efectos de los grupos trifluorometilo en la reactividad química y la estabilidad.

Medicina: Investigación sobre posibles aplicaciones terapéuticas, particularmente en la orientación de las vías mitocondriales.

Industria: Ampliamente utilizado en la producción de cebos insecticidas y formulaciones para el control de plagas.

Mecanismo De Acción

El hidrametilnon ejerce sus efectos inhibiendo la cadena de transporte de electrones en el complejo b-c1 citocromo dentro de las mitocondrias. Esta inhibición interrumpe la respiración celular, lo que lleva a una disminución en la producción de ATP y, en última instancia, causa la muerte celular . El compuesto muestra toxicidad selectiva para insectos con piezas bucales masticadoras o chupadoras, lo que lo hace efectivo contra una amplia gama de plagas .

Análisis Bioquímico

Biochemical Properties

Hydramethylnon functions by inhibiting complex III in the mitochondrial inner membrane, leading to a halt in oxidative phosphorylation . This inhibition disrupts the electron transport chain, which is crucial for ATP production in cells. The compound interacts with enzymes such as cytochrome b-c1 complex, effectively blocking the transfer of electrons and disrupting cellular respiration . This interaction is critical for its insecticidal properties, as it leads to energy depletion in target pests.

Cellular Effects

Hydramethylnon exerts significant effects on various cell types by disrupting cellular respiration. In insects, it causes a decrease in ATP production, leading to energy depletion and eventual death . The compound influences cell signaling pathways by interfering with mitochondrial function, which can affect gene expression and cellular metabolism. In mammalian cells, hydramethylnon has low toxicity, but prolonged exposure can lead to adverse effects such as weight loss and decreased activity .

Molecular Mechanism

At the molecular level, hydramethylnon inhibits mitochondrial respiration by targeting the cytochrome b-c1 complex in the electron transport chain . This inhibition prevents the transfer of electrons, leading to a reduction in ATP synthesis. The compound binds to specific sites on the cytochrome complex, blocking its activity and causing a buildup of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and apoptosis in target pests.

Temporal Effects in Laboratory Settings

In laboratory settings, hydramethylnon exhibits stability under standard conditions but degrades under prolonged exposure to light and heat . Over time, the compound’s effectiveness can diminish due to degradation, impacting its long-term efficacy. In in vitro studies, hydramethylnon has shown delayed toxicity, requiring ingestion by pests to be effective . Long-term exposure in vivo can lead to chronic effects such as tumor formation in rodents .

Dosage Effects in Animal Models

The effects of hydramethylnon vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity, while higher doses can lead to adverse effects such as salivation, decreased appetite, and weight loss . The oral LD50 in rats is between 1100-1300 mg/kg, indicating moderate toxicity . In dogs, the LD50 is significantly higher, suggesting species-specific differences in sensitivity to the compound .

Metabolic Pathways

Hydramethylnon is metabolized primarily in the liver, where it undergoes biotransformation to less active metabolites . The compound’s metabolic pathways involve enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body. The inhibition of mitochondrial respiration by hydramethylnon can also affect metabolic flux, leading to alterations in metabolite levels and energy production .

Transport and Distribution

Within cells, hydramethylnon is transported and distributed primarily through passive diffusion . The compound binds to cellular membranes and accumulates in the mitochondria, where it exerts its inhibitory effects. In tissues, hydramethylnon is distributed based on its lipophilicity, with higher concentrations found in fatty tissues . The compound’s distribution can influence its overall efficacy and toxicity.

Subcellular Localization

Hydramethylnon localizes primarily to the mitochondria, where it targets the electron transport chain . The compound’s subcellular localization is facilitated by its chemical properties, allowing it to penetrate mitochondrial membranes. This localization is critical for its function as a metabolic inhibitor, as it ensures direct interaction with the cytochrome b-c1 complex. Post-translational modifications and targeting signals may also play a role in directing hydramethylnon to specific cellular compartments .

Métodos De Preparación

El hidrametilnon se sintetiza mediante el acoplamiento de 1,5-bis [p-(trifluorometoxi)fenil]-1,4-pentadien-3-ona en medio alcohólico bajo condiciones de reflujo. Esta reacción proporciona el producto deseado con un rendimiento del 50% . Los métodos de producción industrial implican rutas sintéticas similares, asegurando la estabilidad y la eficacia del compuesto para su uso en diversas formulaciones como gránulos, cebos y geles .

Análisis De Reacciones Químicas

El hidrametilnon sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción pueden alterar los grupos funcionales dentro del hidrametilnon, lo que puede afectar sus propiedades insecticidas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

El hidrametilnon es único debido a su estructura de aminohidrazona trifluorometilada, que imparte propiedades insecticidas específicas. Compuestos similares incluyen:

Fipronil: Otro insecticida que bloquea los receptores GABA en el sistema nervioso central del insecto.

Clorpirifos: Un insecticida organofosforado que inhibe la acetilcolinesterasa, lo que lleva a la acumulación de acetilcolina.

En comparación con estos compuestos, el hidrametilnon tiene un mecanismo de acción distinto y un espectro de actividad diferente, lo que lo convierte en una herramienta valiosa en el manejo integrado de plagas .

Propiedades

IUPAC Name |

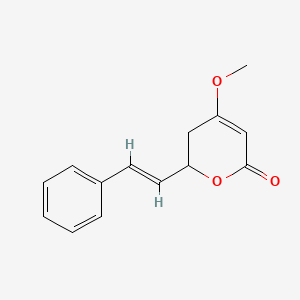

N-[1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-ylideneamino]-5,5-dimethyl-4,6-dihydro-1H-pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F6N4/c1-23(2)15-32-22(33-16-23)35-34-21(13-7-17-3-9-19(10-4-17)24(26,27)28)14-8-18-5-11-20(12-6-18)25(29,30)31/h3-14H,15-16H2,1-2H3,(H2,32,33,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVNEKKDSLOHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=NC1)NN=C(C=CC2=CC=C(C=C2)C(F)(F)F)C=CC3=CC=C(C=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023868 | |

| Record name | Hydramethylnon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67485-29-4 | |

| Record name | Hydramethylnon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67485-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydramethylnon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of hydramethylnon?

A1: Hydramethylnon acts as an energy inhibitor at the mitochondrial level. [, ] It disrupts the electron transport chain, ultimately leading to a depletion of cellular energy (ATP) and cell death. [, ]

Q2: How does hydramethylnon's slow mode of action contribute to its effectiveness?

A2: The delayed toxicity of hydramethylnon allows for transfer of the insecticide to other cockroaches through contact with contaminated feces, dead bodies, or harborages. [, , , ] This secondary kill effect contributes significantly to its efficacy in controlling cockroach populations. [, ]

Q3: What is the molecular formula and weight of hydramethylnon?

A3: Hydramethylnon's molecular formula is C25H20F6N4O, and its molecular weight is 490.45 g/mol. []

Q4: How does hydramethylnon perform under various environmental conditions?

A4: Hydramethylnon exhibits a relatively short half-life in soil (approximately 10 days). [] Its mobility through soil is low. [] The attractiveness of hydramethylnon-based granular baits decreases significantly after exposure to weathering, highlighting the need for formulations that preserve their appeal in different environments. []

Q5: What are the toxicological effects of hydramethylnon on target insects?

A5: Hydramethylnon primarily acts as a stomach toxicant, leading to mortality in cockroaches and ants upon ingestion. [, ] Studies have shown that its toxicity is temperature-dependent, with higher temperatures increasing its efficacy. []

Q6: Are there known cases of resistance to hydramethylnon in cockroach populations?

A6: Yes, field populations of Blattella germanica have shown a decline in susceptibility to hydramethylnon over time. [] This highlights the importance of monitoring resistance development and implementing resistance management strategies.

Q7: What are the common formulations of hydramethylnon used for cockroach and ant control?

A7: Hydramethylnon is commonly formulated as gel baits, granular baits, and paste baits. [, , ] The choice of formulation depends on the target species and the environment being treated.

Q8: What factors contribute to the effectiveness of hydramethylnon bait formulations?

A8: Bait attractiveness plays a crucial role in the efficacy of hydramethylnon formulations. [, ] Factors such as bait placement and sanitation of the treatment area also influence the success of hydramethylnon baiting programs. []

Q9: What are the future research directions for improving hydramethylnon-based pest control?

A9: Further research is needed to develop bait formulations with enhanced attractiveness and longer-lasting efficacy in various environmental conditions. [] Additionally, understanding the mechanisms of resistance development and implementing resistance management strategies are crucial for ensuring the long-term effectiveness of hydramethylnon. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide](/img/structure/B1673365.png)

![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)

![6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B1673371.png)

![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)